molecular formula C6H6Cl2O2 B3152783 2-Cyclopropylmalonoyl dichloride CAS No. 743478-64-0

2-Cyclopropylmalonoyl dichloride

Cat. No.: B3152783
CAS No.: 743478-64-0
M. Wt: 181.01 g/mol
InChI Key: MKFSAVUOHGMJDV-UHFFFAOYSA-N
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Description

2-Cyclopropylmalonoyl dichloride is an organic compound with the chemical formula C6H6Cl2O2. It is a derivative of malonic acid where the hydrogen atoms are replaced by cyclopropyl and dichloride groups. This compound is primarily used in organic synthesis as a reagent for introducing the cyclopropyl group into various molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyclopropylmalonoyl dichloride can be synthesized through the chlorination of 2-cyclopropylmalonic acid. The process typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:

C6H8O4 (2-Cyclopropylmalonic acid) + 2 SOCl2 → C6H6Cl2O2 (2-Cyclopropylmalonoyl dichloride) + 2 SO2 + 2 HCl\text{C6H8O4 (2-Cyclopropylmalonic acid) + 2 SOCl2 → C6H6Cl2O2 (this compound) + 2 SO2 + 2 HCl} C6H8O4 (2-Cyclopropylmalonic acid) + 2 SOCl2 → C6H6Cl2O2 (2-Cyclopropylmalonoyl dichloride) + 2 SO2 + 2 HCl

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chlorination processes. The reaction is conducted in a controlled environment to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropylmalonoyl dichloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The dichloride groups can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Hydrolysis: In the presence of water, it hydrolyzes to form 2-cyclopropylmalonic acid.

    Condensation Reactions: It can react with compounds containing active hydrogen atoms to form esters, amides, and other derivatives.

Common Reagents and Conditions

    Thionyl Chloride (SOCl2): Used for chlorination reactions.

    Anhydrous Conditions: Essential to prevent hydrolysis.

    Base Catalysts: Such as pyridine, to facilitate substitution reactions.

Major Products Formed

    2-Cyclopropylmalonic Acid: Formed through hydrolysis.

    Cyclopropyl Esters and Amides: Formed through condensation reactions with alcohols and amines.

Scientific Research Applications

2-Cyclopropylmalonoyl dichloride is utilized in various scientific research applications, including:

    Organic Synthesis: As a reagent for introducing cyclopropyl groups into complex molecules.

    Pharmaceutical Research: Used in the synthesis of cyclopropyl-containing drugs and intermediates.

    Material Science: Employed in the preparation of polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Cyclopropylmalonoyl dichloride involves the reactivity of its dichloride groups. These groups are highly electrophilic and can readily react with nucleophiles. The cyclopropyl group imparts steric hindrance and electronic effects, influencing the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Malonoyl Dichloride (C3H2Cl2O2): A simpler analog without the cyclopropyl group.

    Cyclopropylcarbonyl Chloride (C4H5ClO): Contains a single cyclopropyl group and one chloride group.

    Cyclopropylmethyl Chloride (C4H7Cl): Contains a cyclopropyl group attached to a methyl chloride.

Uniqueness

2-Cyclopropylmalonoyl dichloride is unique due to the presence of both cyclopropyl and dichloride groups. This combination imparts distinct reactivity and steric properties, making it valuable in specific synthetic applications where both functionalities are required.

Properties

IUPAC Name

2-cyclopropylpropanedioyl dichloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2O2/c7-5(9)4(6(8)10)3-1-2-3/h3-4H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKFSAVUOHGMJDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C(=O)Cl)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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